molecular formula C34H45B2NO4 B8269421 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No. B8269421
M. Wt: 553.4 g/mol
InChI Key: MRMUIYADKDRHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a useful research compound. Its molecular formula is C34H45B2NO4 and its molecular weight is 553.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Applications

Research has demonstrated the use of derivatives of 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline in the development of new electrochromic materials. These materials, such as polymers containing a 4-butyltriphenylamine (BuTPA) unit, have been synthesized through Suzuki−Miyaura cross-coupling reactions. These polymers show promise in applications like textile/plastic electrochromic cells due to their solubility in common organic solvents and suitability for spray-coating film deposition (Beaupré, Dumas, & Leclerc, 2006).

Solar Cell Technology

Compounds structurally related to 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, like OMeTPA-DPP and OMeTPA-BDT, have been synthesized and used in perovskite solar cells. These materials have shown better thermal stability than spiro-OMeTAD and are effective as hole transporting materials, contributing to stable solar cell performance (Liu et al., 2016).

Crystal Structure and Vibrational Properties Studies

Studies have been conducted on the synthesis, crystal structure, and vibrational properties of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moieties. These studies involve detailed spectroscopic analysis (FT-IR, NMR) and X-ray diffraction, contributing to a deeper understanding of the molecular structure and behavior of these compounds (Wu, Chen, Chen, & Zhou, 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide. These include compounds with structural similarities to 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline. The studies on these probes provide insights into their potential applications in detecting hydrogen peroxide, highlighting the importance of functional groups in these systems (Lampard et al., 2018).

Boron-Based Anion Acceptors in Batteries

Research on boron-based compounds, such as DiOB-Py and DiOB-An, structurally related to 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, has explored their use as electrolyte additives in fluoride shuttle batteries. These studies assess the effects of the acidity strength of borates on electrochemical compatibility, offering valuable insights for battery technology (Kucuk & Abe, 2020).

properties

IUPAC Name

N-(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45B2NO4/c1-10-11-12-25-13-19-28(20-14-25)37(29-21-15-26(16-22-29)35-38-31(2,3)32(4,5)39-35)30-23-17-27(18-24-30)36-40-33(6,7)34(8,9)41-36/h13-24H,10-12H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMUIYADKDRHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.